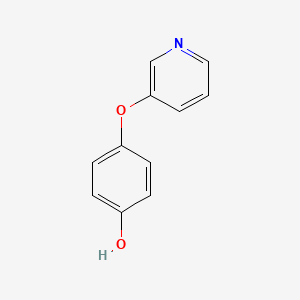

4-(Pyridin-3-yloxy)phenol

Vue d'ensemble

Description

4-(Pyridin-3-yloxy)phenol is an organic compound with the molecular formula C11H9NO2. It consists of a phenol group substituted with a pyridin-3-yloxy group at the para position. This compound is of interest due to its unique structure, which combines the properties of both phenol and pyridine moieties, making it useful in various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yloxy)phenol typically involves the nucleophilic aromatic substitution reaction between 4-hydroxyphenol and 3-chloropyridine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve using continuous flow reactors to maintain precise control over temperature and reaction time, as well as employing advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Pyridin-3-yloxy)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as sodium dichromate or potassium permanganate.

Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Sodium dichromate in acidic conditions or potassium permanganate in neutral or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride; nitration using a mixture of concentrated nitric and sulfuric acids; sulfonation using concentrated sulfuric acid.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Piperidine derivatives.

Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Applications De Recherche Scientifique

4-(Pyridin-3-ylmethoxy)phenol is an organic compound with a phenolic structure and a pyridine moiety, possessing the molecular formula . It has a methoxy group attached to the pyridine ring and is notable for its potential use in medicinal chemistry because of its unique structural properties, which may influence its biological activity.

Biological Activity

4-(Pyridin-3-ylmethoxy)phenol shows significant biological activity, particularly as an antimicrobial and anti-inflammatory agent. Pyridine-containing compound derivatives often display such properties.

Applications

The applications of 4-(Pyridin-3-ylmethoxy)phenol span various fields:

- Medicinal Chemistry Its potential as an antimicrobial and anti-inflammatory agent.

- Aromatase Inhibitors Pyridine derivatives have been explored as aromatase inhibitors for treating hormone-dependent breast cancer . Extended 4th generation pyridine-based aromatase inhibitors with dual binding (haem and access channel) are of interest .

Structural Similarity

Several compounds exhibit structural similarities to 4-(Pyridin-3-ylmethoxy)phenol:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(Pyridin-2-yl)phenol | Pyridine at position 2; similar phenolic structure | Antimicrobial, moderate anti-inflammatory effects |

| 4-(Pyridin-4-yl)phenol | Pyridine at position 4; different spatial orientation | Antioxidant properties |

| 3-(Pyridin-2-yloxy)phenol | Ether linkage; altered reactivity | Enhanced anti-cancer activity |

Mécanisme D'action

The mechanism of action of 4-(Pyridin-3-yloxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active site residues, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridin-2-ol: Similar structure but with the hydroxyl group at the ortho position relative to the nitrogen atom.

Pyridin-4-ol: Similar structure but with the hydroxyl group at the para position relative to the nitrogen atom.

4-(Pyridin-4-yloxy)phenol: Similar structure but with the pyridin-4-yloxy group instead of the pyridin-3-yloxy group.

Uniqueness

4-(Pyridin-3-yloxy)phenol is unique due to the specific positioning of the pyridin-3-yloxy group, which influences its chemical reactivity and biological activity. The combination of phenol and pyridine functionalities in this particular arrangement provides distinct properties that are not observed in its structural isomers.

Activité Biologique

Introduction

4-(Pyridin-3-yloxy)phenol, also known as B2968253, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 85633-52-9

This compound features a pyridine ring attached to a phenolic moiety, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by Amin et al. evaluated various derivatives for their antimicrobial efficacy against several bacterial strains. The results demonstrated that compounds with similar structures showed varying degrees of inhibition, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have highlighted the potential anticancer properties of this compound. A comparative analysis of its derivatives revealed significant cytotoxic effects against human cancer cell lines, including HeLa and MCF-7 cells. The compound exhibited IC values in the low micromolar range, indicating potent activity .

The mechanism by which this compound exerts its biological effects is thought to involve the modulation of specific enzyme activities and signal transduction pathways. Its interaction with cellular targets may lead to apoptosis in cancer cells and inhibit bacterial growth through disruption of cellular processes .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been performed to identify the key functional groups responsible for the biological activity of this compound. The presence of the pyridine moiety appears critical for enhancing its antimicrobial and anticancer properties. Variations in substituents on the phenolic ring have been shown to affect the potency and selectivity of the compound against different biological targets .

Table 1: Biological Activity Comparison

| Compound | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC µM) |

|---|---|---|

| This compound | 15 | 10 |

| Derivative A | 20 | 25 |

| Derivative B | 30 | 15 |

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl Group | Increased solubility and potency |

| Methyl Group | Enhanced selectivity against cancer |

| Halogen Substituents | Improved antimicrobial efficacy |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Heterocyclic Chemistry assessed the antimicrobial properties of various pyridine derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition compared to control groups .

Case Study 2: Cancer Cell Line Testing

In another study focusing on anticancer activity, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .

Propriétés

IUPAC Name |

4-pyridin-3-yloxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-3-5-10(6-4-9)14-11-2-1-7-12-8-11/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPCZCUJZRRDNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.